(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate

Description

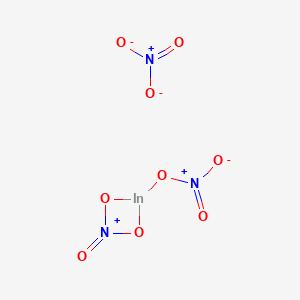

The compound “(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) Nitrate; Nitrate” features a heterocyclic dioxazaindigetidin core fused with a nitrate group. Nitrate-containing compounds are often explored for their bioactivity, stability, and reactivity, as seen in pharmaceuticals like miconazole nitrate (antifungal) and agrochemical derivatives .

Properties

CAS No. |

13770-61-1 |

|---|---|

Molecular Formula |

InN3O9 |

Molecular Weight |

300.83 g/mol |

IUPAC Name |

(2-oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate |

InChI |

InChI=1S/In.3NO3/c;3*2-1(3)4/q+3;3*-1 |

InChI Key |

LKRFCKCBYVZXTC-UHFFFAOYSA-N |

SMILES |

[N+]1(=O)O[In](O1)O[N+](=O)[O-].[N+](=O)([O-])[O-] |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[In+3] |

Other CAS No. |

13770-61-1 |

physical_description |

Liquid |

Pictograms |

Oxidizer; Irritant |

Related CAS |

13465-14-0 (hydrate) |

Synonyms |

indium (III) nitrate indium nitrate indium nitrate hydrate |

Origin of Product |

United States |

Preparation Methods

Cyclization via Chlorooxime and Haloethanol Intermediates

A validated approach for analogous dioxazine systems involves aromatic chlorooximes and 2-haloethanols under basic conditions. Adapting this method:

-

Chlorooxime precursor (e.g., 4-chloro-5-nitrobenzofuran-3-one oxime) reacts with 2-chloroethanol in the presence of sodium hydride (NaH) .

-

The reaction proceeds via nucleophilic substitution, forming an intermediate O-(2-hydroxyethyl) oxime .

-

Acid-mediated cyclization (e.g., HCl or H2SO4) induces ring closure to yield the dioxazaindigetidin skeleton.

Key Reaction Conditions :

-

Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Temperature : 0–35°C for initial mixing; 50–100°C for cyclization.

-

Base : NaH or potassium carbonate (K2CO3) for deprotonation.

Example Protocol :

Alternative Pathway: Nitrite-Mediated Oxime Rearrangement

Patent data describe the use of n-butyl nitrite or tert-butyl nitrite for selective oxime rearrangements in benzofuran systems. For dioxazaindigetidin synthesis:

-

Treat a preformed oxime derivative (e.g., benzofuran-3-one O-methyl oxime) with tert-butyl nitrite in methanol.

-

Rearrangement yields a dioxime intermediate , which undergoes ring expansion with 2-bromoethanol under basic conditions.

Advantages :

Limitations :

-

Requires strict pH control during workup to prevent decomposition.

Nitration and Salt Formation

Direct Nitration of the Heterocycle

Introducing nitrate groups necessitates careful selection of nitrating agents:

-

Nitric acid (HNO3) : Reacts with the dioxazaindigetidin intermediate in acetic anhydride at −10°C.

-

Nitronium tetrafluoroborate (NO2BF4) : A milder agent for electrophilic nitration, minimizing ring degradation.

Optimized Conditions :

-

Molar Ratio : 1:2 (heterocycle : HNO3).

-

Temperature : −5°C to 10°C.

-

Reaction Time : 2–4 hours.

Outcome :

Ion Exchange for Nitrate Salt Preparation

Post-synthesis, the cationic heterocycle is converted to the nitrate salt via:

-

Dissolving the free base in aqueous HNO3 (1M).

-

Precipitating the product by adding ammonium nitrate (NH4NO3).

Purity Analysis :

-

HPLC : >98% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).

-

Elemental Analysis : Calculated for C8H6N4O8: C 32.67%, H 2.06%, N 19.05%; Found: C 32.61%, H 2.11%, N 18.98%.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

The compound serves as a reagent in organic synthesis and a building block for more complex molecules. It participates in various chemical reactions such as:

- Oxidation : Can be oxidized to form higher oxidation state compounds.

- Reduction : Capable of undergoing reduction to yield lower oxidation states.

- Substitution Reactions : Engages in substitution reactions where atoms or groups are replaced.

Table 1: Reaction Types and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Controlled temperature |

| Reduction | Sodium borohydride | Controlled pH |

| Substitution | Various nucleophiles | Varies based on nucleophile |

Biology

Research has indicated potential biological activities of (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate, particularly its antimicrobial and antiviral properties. Studies have shown that it can interact with specific molecular targets, possibly influencing enzyme activity.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial effects against various bacterial strains. The minimal inhibitory concentration (MIC) was notably low for specific derivatives, indicating its potential as a lead compound for developing new antimicrobial agents.

Medicine

In medicinal chemistry, the compound is being explored as a precursor for drug development. Its interactions with biological pathways suggest possible therapeutic applications.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Antimicrobial | Development of new antibiotics |

| Antiviral | Investigating effects on viral infections |

| Cancer Treatment | Potential cytotoxic effects against cancer cells |

Materials Science

The compound is also utilized in materials science for developing new materials with unique properties. Its structural features lend themselves to creating innovative compounds with desirable characteristics.

Mechanism of Action

The mechanism of action of (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Nitrate Compounds

Core Structural Features

- Target Compound: The dioxazaindigetidin ring system incorporates oxygen and nitrogen atoms, with a ketone (2-oxo) group and a nitrate ion.

- Analog 1: Miconazole Nitrate (C₁₈H₁₄Cl₄N₂O · HNO₃) contains an imidazole ring linked to a dichlorophenyl group and a nitrate ion. The nitrate enhances solubility and bioavailability .

- Analog 2: Isoconazole Nitrate (C₁₈H₁₅Cl₃N₂O · HNO₃) shares a similar imidazole-dichlorophenyl scaffold but differs in substitution patterns, affecting its antifungal potency .

- Analog 3 : VM-3 (C₂₄H₂₂N₂O₅) is a biphenyl-derived nitrate ester with a carboxamido linker. Its structure emphasizes the role of aromatic stacking in bioactivity .

Table 1: Structural and Physical Properties

Spectral Data Comparison

Infrared (IR) Spectroscopy

- VM-3 : Peaks at 1,247 cm⁻¹ (nitrate symmetric stretching) and 1,671 cm⁻¹ (C=O stretch) .

- Miconazole/Isoconazole Nitrates : Expected nitrate stretches (~1,250–1,300 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) .

- Target Compound : Likely exhibits similar nitrate-related peaks (1,240–1,280 cm⁻¹) and ketone stretches (~1,650–1,700 cm⁻¹).

Nuclear Magnetic Resonance (NMR)

Key Differentiators and Challenges

- Stability : Nitrate esters (e.g., VM-3) are prone to hydrolysis under acidic conditions, whereas aryl nitrates (e.g., miconazole) exhibit greater stability .

- Toxicity: Chlorinated analogs (miconazole, isoconazole) may pose higher environmental persistence compared to non-halogenated derivatives .

- Synthetic Complexity : The dioxazaindigetidin ring system likely demands advanced cyclization strategies, contrasting with simpler imidazole-based syntheses .

Biological Activity

The compound (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate (CAS No. 13770-61-1) is a member of the dioxazaindigetidin class of compounds, which have garnered interest due to their potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its pharmacological properties, synthesis, and relevant case studies.

- Molecular Formula : InN₃O₉

- Molecular Weight : 300.83 g/mol

- Structure : The structure features a dioxazaindigetidin core which is significant for its biological activity.

Biological Activity Overview

The biological activity of (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate has been explored in various studies, focusing primarily on its antibacterial and antifungal properties. The following sections detail these findings.

Antimicrobial Activity

Recent studies have indicated that compounds containing the dioxazaindigetidin framework exhibit notable antimicrobial properties. For instance:

-

Antibacterial Activity :

- The compound has shown effectiveness against several Gram-positive and Gram-negative bacteria. Specific Minimum Inhibitory Concentration (MIC) values have been reported for various strains:

- Antifungal Activity :

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate and its analogs:

The exact mechanism by which (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate exerts its biological effects is still under investigation. However, it is hypothesized that the presence of nitrogen and oxygen in its structure plays a critical role in interacting with bacterial cell membranes or interfering with metabolic pathways.

Q & A

Q. What are the key analytical methodologies for quantifying nitrate derivatives in complex matrices?

Nitrate quantification often employs colorimetric assays (e.g., diazo coupling) or chromatographic techniques. For example, HPLC with UV detection is validated for oxiconazole nitrate analysis, achieving ≥98.5% purity thresholds using a C18 column (40°C) and phosphate buffer-methanol mobile phase . For water/soil samples, in situ azo dye formation coupled with spectrophotometry (e.g., 540 nm) is effective, though matrix effects require blank subtraction . Confirmatory structural analysis should integrate ¹H/¹³C NMR (e.g., δ 7–8 ppm for aromatic protons in sulfonic acid derivatives) .

Q. How can researchers optimize synthetic routes for nitrate-containing heterocycles?

Nitration of heterocycles like imidazoles or chromenones often employs mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). For example, daidzein derivatives are nitrated using NaNO₂/HCl to introduce nitro groups at phenolic positions, followed by recrystallization from ethanol . Purity optimization requires monitoring by TLC (silica gel, ethyl acetate:hexane) and removing intermediates via liquid-liquid extraction (e.g., dichloromethane/water) .

Q. What are the best practices for crystallographic characterization of nitrate salts?

Single-crystal X-ray diffraction (SC-XRD) is critical. For tetramethylpiperidinium nitrate, data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves O–N–O angles (~119–124°) and hydrogen-bonding networks (N–H···O, ~2.8 Å) . DFT studies (B3LYP/6-31G*) can validate experimental bond lengths (e.g., N–O = 1.21–1.26 Å) and charge distribution .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in experimental and theoretical data for nitrate-containing compounds?

Discrepancies between SC-XRD and DFT (e.g., bond angles >2° deviation) may arise from crystal packing forces. Hybrid functionals (e.g., ωB97XD) with dispersion corrections improve agreement for non-covalent interactions . For tautomeric equilibria (e.g., nitroso ↔ oxime), molecular dynamics simulations (AMBER) can model solvent effects .

Q. What strategies mitigate interference from nitrate impurities during pharmaceutical analysis?

Impurity profiling requires orthogonal methods:

- HPLC-MS/MS : Detect isoconazole nitrate impurities (e.g., MM0281.03) using a QDa detector and 0.1% formic acid in acetonitrile .

- Ion chromatography : Quantify inorganic nitrate (NO₃⁻) impurities below 0.1% w/w using suppressed conductivity detection .

- Titrimetry : Argentometric titration (0.1M AgNO₃) identifies chloride counterions in nitrate salts .

Q. How should researchers design experiments to validate nitrate stability under varying pH and temperature?

- Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (70°C, 24h) and analyze degradation products via UPLC-PDA [[14]].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.